molecular formula C15H22O2 B8301871 Phenylnonanoic acid

Phenylnonanoic acid

Cat. No.: B8301871
M. Wt: 234.33 g/mol
InChI Key: COYMEIBAQDZJCT-UHFFFAOYSA-N
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Description

Phenylnonanoic acid (C₁₅H₂₀O₂) is an aromatic carboxylic acid characterized by a nine-carbon aliphatic chain terminated by a phenyl group. It is synthesized via the condensation of 2-nonenoic acid with benzene, yielding predominantly 8-phenylnonanoic acid . This compound is notable for its role as a precursor in polyhydroxyalkanoate (PHA) biosynthesis when specific bacterial strains (e.g., PpDphapMC-phaC1/2) are cultured with aromatic substrates . Oxidation of this compound produces acetophenone, confirming its structural integrity . Its applications span biodegradable polymer production and organic synthesis intermediates.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-phenylnonanoic acid

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-14(15(16)17)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3,(H,16,17)

InChI Key

COYMEIBAQDZJCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Phenylnonanoic Acid and Analogues

Compound Molecular Formula Molecular Weight Solubility (g/L) logP Key Applications/Findings
This compound C₁₅H₂₀O₂ 236.32 Not reported ~5.2* PHA biosynthesis , acetophenone precursor
Phenylacetic acid C₈H₈O₂ 136.15 17.5 1.4 Fragrance synthesis, antibiotic precursor
Phenylpropanoic acid C₉H₁₀O₂ 150.18 2.8 1.14 Antioxidant metabolites
Phenyldecanoic acid C₁₆H₂₂O₂ 250.35 Not reported ~6.0* Polymer precursors

*Estimated based on chain length and aromaticity.

Structural Insights :

  • Chain Length: Increasing carbon chain length (e.g., phenylacetic vs. phenyldecanoic acid) enhances hydrophobicity (higher logP) and reduces solubility .
  • Biological Roles: Shorter-chain analogues like phenylacetic acid are metabolically versatile, serving as biosynthetic intermediates, whereas this compound is specialized in PHA production .

Fluorinated Analogues: Perfluorononanoic Acid (PFNA)

Perfluorononanoic acid (PFNA, C₉HF₁₇O₂) is a fully fluorinated derivative with a molecular weight of 464.06. Key differences include:

  • Applications: PFNA is used in stain-resistant coatings, contrasting with this compound’s role in biodegradable polymers .

Branched and Substituted Derivatives

  • Isononanoic Acid (C₉H₁₈O₂): A branched non-aromatic isomer with applications in lubricants and plasticizers. Its lack of a phenyl group results in lower logP (~3.5) and higher biodegradability compared to this compound .
  • 2-Fluorooctanoic Acid (C₈H₁₅FO₂): A fluorinated analogue with a shorter chain. Its synthesis mimics industrial R&D processes, highlighting the methodological contrast with this compound’s condensation-based synthesis .

Pharmaceutical Derivatives

Diphenylhydantoic Acid (C₁₆H₁₆N₂O₃): A diphenyl-substituted derivative with an amide group. Unlike this compound, it is a metabolite of the anticonvulsant phenytoin, demonstrating how structural modifications (e.g., amidation) alter biological activity .

Q & A

Q. What experimental methodologies are recommended for synthesizing phenylnonanoic acid with high purity?

To ensure high-purity synthesis, adopt a stepwise approach:

  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous carboxylic acid syntheses .
  • Step 2 : Use chromatography (HPLC or GC-MS) for purification, referencing retention times against known standards .
  • Step 3 : Validate purity via 1H^1H-NMR and FT-IR to confirm functional groups (e.g., phenyl ring protons, carboxylic acid peaks) .
  • Step 4 : Include trial experiments in supplementary materials to document optimization trials (e.g., failed catalysts, byproduct analysis) .

Q. How should researchers design analytical protocols for this compound quantification in complex matrices?

  • Calibration : Prepare standard curves using spiked matrices (e.g., biological fluids, environmental samples) to account for matrix effects .
  • Instrumentation : Use LC-MS/MS for high sensitivity, with deuterated internal standards (e.g., d5_5-phenylnonanoic acid) to correct for ion suppression .
  • Quality Control : Implement triplicate runs and blank samples to assess precision (<5% RSD) and limit of detection (LOD ≤ 0.1 ng/mL) .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmosphere to determine decomposition thresholds .
  • Solubility : Use shake-flask method with solvents of varying polarity (logP values), reporting results as mean ± SD across three trials .
  • pKa Determination : Perform potentiometric titration in aqueous-organic mixtures (e.g., water:methanol 1:1) to account for solubility limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

  • Meta-Analysis : Aggregate datasets using PRISMA guidelines, highlighting confounding variables (e.g., cell line heterogeneity, exposure duration) .
  • Dose-Response Reevaluation : Apply non-linear regression models (e.g., Hill equation) to reanalyze EC50_{50} values, testing for outliers via Grubbs’ test .
  • Mechanistic Triangulation : Combine in vitro assays (e.g., receptor binding) with computational docking to validate hypothesized molecular targets .

Q. What strategies are effective for studying this compound’s environmental persistence and degradation pathways?

  • Isotopic Labeling : Use 14C^{14}C-labeled this compound in soil microcosms to track mineralization rates via scintillation counting .
  • Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify degradation intermediates, comparing fragmentation patterns with spectral libraries .
  • Model Validation : Apply ANOVA to compare degradation rates across environmental conditions (e.g., pH, microbial activity), reporting F-statistics and post-hoc Tukey tests .

Q. How should researchers design in vivo studies to assess this compound’s toxicokinetics?

  • Species Selection : Use rodents (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .
  • Sampling Protocol : Collect plasma/tissue samples at logarithmic time intervals (0.5, 1, 2, 4, 8, 24h) post-administration for non-compartmental analysis .
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification to avoid data exclusion during peer review .

Methodological Guidance for Data Interpretation

Q. How to address variability in this compound’s spectroscopic data across laboratories?

  • Interlaboratory Calibration : Share certified reference materials (CRMs) and standard operating procedures (SOPs) to harmonize instrumentation settings .
  • Uncertainty Quantification : Report expanded uncertainties (k=2) for key parameters (e.g., melting point, extinction coefficient) using ISO/IEC 17025 protocols .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

  • Dose-Response Modeling : Fit data to sigmoidal curves using software like GraphPad Prism, reporting R2^2 values and 95% confidence intervals .
  • Cluster Analysis : Apply k-means clustering to group biological replicates with similar response patterns, validating clusters via silhouette scores .

Q. How to ensure reproducibility in this compound’s synthetic protocols?

  • Detailed Documentation : Publish reaction parameters (e.g., stirring speed, inert gas flow rate) in supplementary materials to aid replication .
  • Open Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo with DOIs for independent verification .

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